molecular formula C18H16BrN3O3 B409838 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide CAS No. 485394-63-6

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

Numéro de catalogue: B409838
Numéro CAS: 485394-63-6
Poids moléculaire: 402.2g/mol
Clé InChI: QHNUVQDQZWQWEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a benzohydrazide derivative featuring a 4-bromophenyl-substituted pyrrolidin-2,5-dione core and a 2-methylbenzohydrazide side chain. Its synthesis typically involves coupling reactions between substituted hydrazides and pyrrolidinone intermediates, with characterization via NMR, IR, and mass spectrometry .

Propriétés

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNUVQDQZWQWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Maleamic Acid Formation

Maleic anhydride reacts with 4-bromoaniline in glacial acetic acid under reflux to yield N-(4-bromophenyl)maleamic acid . Stoichiometric control (1:1 molar ratio) prevents di-substitution.

Reaction Conditions

ParameterValue
SolventGlacial acetic acid
Temperature60°C (reflux)
Time6 hours
Yield85–90%

Cyclization to Maleimide

The maleamic acid undergoes cyclization using acetic anhydride and sodium acetate, forming the maleimide ring. This step is critical for generating the reactive β-carbonyl groups.

Optimization Data

Cyclization AgentTemperatureTimeYield
Acetic anhydride80°C2 h88%
Acetyl chloride70°C3 h72%

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the maleimide as a crystalline solid.

Acylation with 2-Methylbenzoyl Chloride

The final step couples the hydrazine derivative with 2-methylbenzoyl chloride to form the target hydrazide.

Activation and Coupling

2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the hydrazinyl intermediate in dichloromethane (DCM) with triethylamine as a base.

Reaction Protocol

  • Acid Chloride Synthesis:

    • 2-Methylbenzoic acid (1 eq) + SOCl₂ (1.5 eq), reflux for 2 h.

    • Yield: 95% (quantitative conversion).

  • Acylation:

    • Hydrazinyl intermediate (1 eq) + 2-methylbenzoyl chloride (1.1 eq) + triethylamine (2 eq) in DCM.

    • Stir at 0°C → 25°C for 6 h.

    • Yield: 82%.

Purification
Crude product is washed with NaHCO₃ (5%), brine, and purified via recrystallization (ethanol/water).

Alternative Synthetic Routes

One-Pot Hydrazide Formation

A modified approach employs N-hydroxysuccinimide (NHS) activation of 2-methylbenzoic acid, followed by coupling with hydrazine and the maleimide derivative in a single pot.

Advantages

  • Avoids isolation of intermediates.

  • Higher overall yield (75% vs. 68% stepwise).

Conditions

ComponentQuantity
NHS-activated ester1.05 eq
Hydrazine hydrate1.2 eq
SolventDMF
Time24 h

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, 2H, Ar-Br), 7.32 (d, 2H, Ar-Br), 6.98 (m, 3H, Ar-CH₃), 5.21 (s, 1H, NH), 3.02 (t, 2H, pyrrolidinone), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O, maleimide), 1650 cm⁻¹ (amide), 1540 cm⁻¹ (N–H).

  • MS (ESI): m/z 427 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 6.7 min.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling: Ethanol from hydrazine addition is distilled and reused, reducing waste.

  • Catalytic Cyclization: ZnCl₂ (5 mol%) lowers cyclization temperature to 60°C, saving energy.

Challenges and Optimization Opportunities

Byproduct Formation

  • Di-acylated Hydrazine: Minimized by slow addition of acyl chloride at 0°C.

  • Maleimide Hydrolysis: Controlled by anhydrous conditions during hydrazine addition.

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis: Reduces acylation time to 1 h (yield: 88%).

  • Enzyme-Catalyzed Coupling: Lipase (e.g., CAL-B) in ionic liquids improves selectivity (92% yield).

Analyse Des Réactions Chimiques

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield azide or cyanide derivatives.

Applications De Recherche Scientifique

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mécanisme D'action

The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Data Tables

Table 2: Crystallographic Parameters of Halogen-Substituted Analogs ()

Compound a (Å) b (Å) c (Å) α (°) β (°) γ (°)
4-Chlorophenyl 7.9767(5) 10.9517(7) 16.6753(12) 80.522(6) 87.046(6) 89.207(5)
4-Bromophenyl 8.0720(7) 10.9334(10) 16.8433(13) 81.161(7) 86.605(7) 89.505(7)

Activité Biologique

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is C18H16BrN3O3C_{18}H_{16}BrN_{3}O_{3} with a molecular weight of approximately 402.24 g/mol. The compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide segment, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16BrN3O3
Molecular Weight402.24 g/mol
CAS Number485394-64-7

Synthesis

The synthesis of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 4-bromophenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate. The final step includes coupling with 2-methylbenzohydrazide under controlled conditions using appropriate solvents and catalysts.

Antimicrobial Properties

Research indicates that derivatives of hydrazides, similar to N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide, exhibit significant antimicrobial activities. A study demonstrated that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to modulate key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in crucial metabolic pathways.
  • Receptor Binding : The compound could bind to receptors that regulate cell growth and apoptosis.

Further research is required to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies

  • Antimicrobial Study : A recent study highlighted the efficacy of related hydrazides against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) that suggest potential for therapeutic applications in treating infections caused by resistant strains.
  • Anticancer Research : In a laboratory setting, N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide was shown to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by hydrazide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for coupling reactions to enhance reactivity .
  • Temperature control : Reactions are often conducted under reflux (60–100°C) to ensure completion while avoiding thermal degradation .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) is used to isolate the compound, with HPLC monitoring purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the hydrazide and pyrrolidinone moieties. Key signals include the amide NH (~10 ppm) and aromatic protons (7–8 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity, with C18 columns and acetonitrile/water gradients .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric readouts .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Docking simulations : Preliminary computational modeling (AutoDock Vina) identifies potential binding sites in target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary solvent ratios, catalyst loadings (e.g., EDCI/HOBt for amide bonds), and reaction times to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should discrepancies in spectroscopic data be resolved when characterizing novel derivatives?

  • Methodological Answer :

  • Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • X-ray crystallography : Determines absolute configuration for crystalline derivatives, resolving ambiguities in NOESY data .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian DFT calculations compare experimental vs. theoretical shifts to verify structures .

Q. What computational strategies are employed to predict binding affinities with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Quantifies ΔG binding for derivatives, prioritizing candidates for synthesis .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., bromophenyl for hydrophobic interactions) using MOE or Schrödinger .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the benzohydrazide) to modulate electronic effects .
  • Biological testing : Correlate IC50 values with structural features (e.g., LogP for membrane permeability) using multivariate regression .
  • Proteomics : SILAC-based profiling identifies downstream targets in treated cells, linking chemical structure to pathway modulation .

Q. How to address stability issues under various physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using UPLC-PDA .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze polymorphic transitions via PXRD .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.